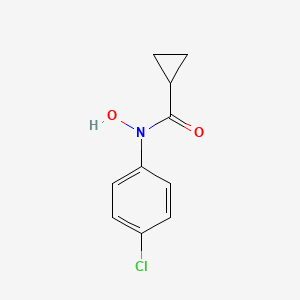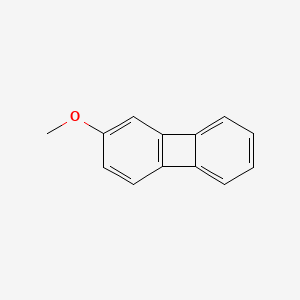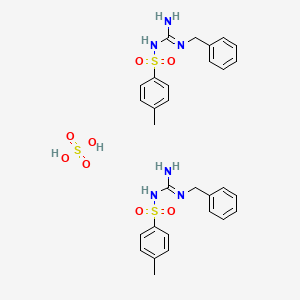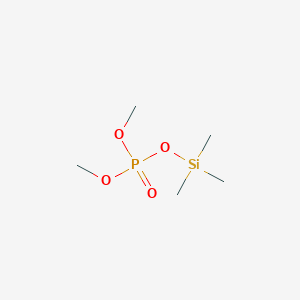
Dimethyl trimethylsilyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl trimethylsilyl phosphate is an organic compound with the chemical formula C5H15O3PSi. It is a colorless liquid that is soluble in organic solvents such as ether, methanol, and ethanol. This compound is known for its applications in organic synthesis, particularly as a catalyst and intermediate in various chemical reactions .
Vorbereitungsmethoden
Dimethyl trimethylsilyl phosphate can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct. The reaction mixture is then purified using appropriate solvents to isolate the desired product .
Analyse Chemischer Reaktionen
Dimethyl trimethylsilyl phosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, forming protective films on electrode surfaces in lithium-ion batteries.
Substitution: It can be used in the synthesis of phosphoamino acids and other phosphorous-containing compounds.
Common Reagents and Conditions: Typical reagents include trimethylchlorosilane and dimethyl phosphite, and reactions are often carried out at room temperature.
Major Products: The major products formed from these reactions include various phosphorous-containing intermediates and final products used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Dimethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dimethyl trimethylsilyl phosphate exerts its effects involves the formation of protective films on electrode surfaces through electrochemical redox reactions. These films enhance the stability of the electrode-electrolyte interface and reduce impedance, thereby improving the overall performance of lithium-ion batteries . Additionally, it can react with hydrogen fluoride (HF) to remove HF molecules from the electrolyte, further stabilizing the battery system .
Vergleich Mit ähnlichen Verbindungen
Dimethyl trimethylsilyl phosphate can be compared with other similar compounds, such as tris(trimethylsilyl) phosphite. Both compounds are used as additives in lithium-ion batteries to improve their performance. this compound is unique in its ability to form protective films on both positive and negative electrode surfaces, whereas tris(trimethylsilyl) phosphite primarily affects the cathode surface .
Similar Compounds
- Tris(trimethylsilyl) phosphite
- Dimethyl phosphite
- Trimethylchlorosilane
Eigenschaften
CAS-Nummer |
18135-13-2 |
|---|---|
Molekularformel |
C5H15O4PSi |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
dimethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C5H15O4PSi/c1-7-10(6,8-2)9-11(3,4)5/h1-5H3 |
InChI-Schlüssel |
ZMOPZMZXAZWHMI-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


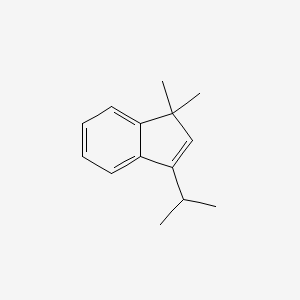


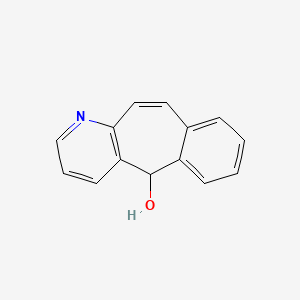
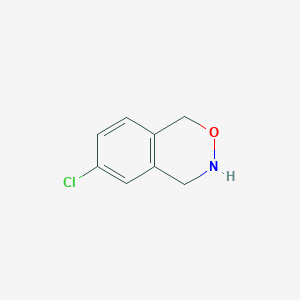
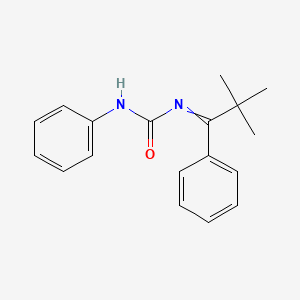
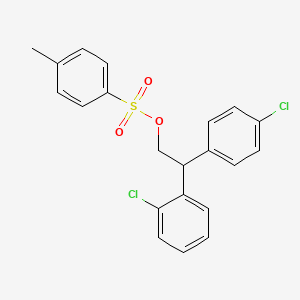
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)
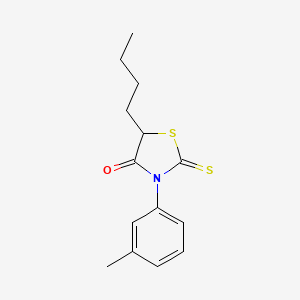
![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
